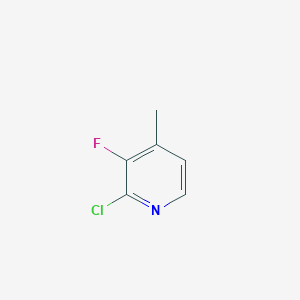

2-Chloro-3-fluoro-4-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-fluoro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMSTSHOZJFYKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647536 | |

| Record name | 2-Chloro-3-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881891-82-3 | |

| Record name | 2-Chloro-3-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-fluoro-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-fluoro-4-methylpyridine

Introduction: The Strategic Value of 2-Chloro-3-fluoro-4-methylpyridine in Synthesis

In the landscape of modern medicinal and agricultural chemistry, the strategic selection of building blocks is paramount to the successful development of novel, effective molecules. This compound (CAS No. 881891-82-3) has emerged as a highly versatile and valuable intermediate.[1] Its unique trifunctionalized pyridine core, featuring chloro, fluoro, and methyl groups, offers a sophisticated platform for molecular elaboration. The strategic placement of these groups provides chemists with multiple, distinct reaction handles, enabling precise and controlled modifications.

The electron-withdrawing nature of the halogen atoms enhances the reactivity of the pyridine ring, making it an essential precursor for creating complex drug candidates, particularly those targeting neurological disorders, as well as advanced agrochemicals like fungicides and herbicides.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines robust protocols for their experimental determination, and explains the critical importance of each property in the context of research and development.

Core Molecular and Physical Properties

A foundational understanding of a compound's basic properties is the first step in its evaluation for any synthetic application. This data informs handling, storage, and reaction stoichiometry.

| Property | Data | Source(s) |

| CAS Number | 881891-82-3 | [1][2][3] |

| Molecular Formula | C₆H₅ClFN | [1][3] |

| Molecular Weight | 145.56 g/mol | [1][3] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Purity (Typical) | ≥ 98% (by GC) | [1] |

| Storage | Store at 0-8°C, inert atmosphere | [1][4] |

As of the latest literature review, specific experimentally determined values for properties such as boiling point, density, and refractive index are not consistently published. A predicted boiling point of 186.4 ± 35.0 °C at 760 mmHg has been calculated via computational models. The following sections provide detailed protocols for the experimental determination of these and other critical parameters.

Boiling Point Determination

Scientific Rationale: The boiling point is a fundamental physical property that indicates the volatility of a substance. For a liquid intermediate like this compound, knowing the precise boiling point is critical for purification by distillation, for setting appropriate temperatures in reaction scale-up to avoid solvent loss or degradation, and for ensuring safe handling and storage.

Experimental Protocol: Micro Boiling Point Determination (Thiele Tube Method)

This method is ideal for determining the boiling point with a small amount of sample, which is common in research and development settings.

Materials:

-

This compound sample

-

Standard melting point capillary tube

-

A small glass tube (e.g., a piece of a sealed NMR tube)

-

Thiele tube

-

High-temperature mineral oil

-

Calibrated thermometer (-10 to 250 °C)

-

Bunsen burner or other heat source

-

Thermometer clamp and stand

Procedure:

-

Sample Preparation: Add a small amount (approx. 10-15 µL) of this compound into the small glass tube.

-

Capillary Insertion: Place the melting point capillary tube, open-end down, into the glass tube containing the sample.

-

Apparatus Assembly: Attach the sample assembly to the thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb.

-

Thiele Tube Setup: Insert the thermometer and sample assembly into the Thiele tube containing mineral oil. The side arm of the Thiele tube is designed to ensure uniform heating by convection.

-

Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. This is due to the expansion of the trapped air.

-

Equilibrium: Continue heating until a continuous and rapid stream of bubbles is observed. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.

-

Observation: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Validation: For accuracy, allow the apparatus to cool further, then reheat gently to obtain a second reading. A consistent value validates the result.

Solubility Profile Analysis

Scientific Rationale: Solubility is one of the most critical parameters in drug development. For an intermediate, its solubility profile dictates the choice of reaction solvents, purification methods (crystallization, extraction), and formulation strategies for preclinical studies. Understanding its solubility in both organic solvents and aqueous buffer systems is essential for process chemists and formulators. A compound with poor aqueous solubility may lead to bioavailability challenges down the line.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing a definitive measure of a compound's solubility in a given solvent at a specific temperature.[5]

Materials:

-

This compound

-

A panel of relevant solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, Methanol, Ethanol, Acetonitrile, Dichloromethane, Toluene)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator (set to 25°C and 37°C)

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

Calibrated analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Standard Curve Generation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile) and generate a calibration curve using the chosen analytical instrument.

-

Sample Preparation: Add an excess amount of the compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The key is to ensure that solid/undissolved liquid remains, indicating saturation.

-

Equilibration: Seal the vials and place them on the orbital shaker in the incubator at the desired temperature (e.g., 25°C). Allow the mixtures to shake for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow undissolved material to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particulates.

-

Dilution and Quantification: Dilute the filtered sample with a suitable solvent to bring its concentration within the linear range of the standard curve.

-

Analysis: Analyze the diluted sample using the calibrated analytical method (HPLC or GC) to determine the concentration.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor. Repeat for each solvent.

| Solvent | Temperature | Expected Solubility (Qualitative) |

| Water | 25°C / 37°C | Low |

| PBS (pH 7.4) | 37°C | Low |

| 0.1 N HCl (pH ~1) | 37°C | Potentially higher due to protonation |

| Methanol | 25°C | High |

| Dichloromethane | 25°C | High |

| Toluene | 25°C | High |

Acidity Constant (pKa) Determination

Scientific Rationale: The pKa value defines the extent of ionization of a molecule at a given pH. For a pyridine derivative, the nitrogen atom is basic and can be protonated. This ionization state profoundly impacts solubility, permeability across biological membranes, and interaction with biological targets. A precise pKa value is essential for designing relevant biological assays, predicting in vivo absorption, and developing stable formulations.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weakly basic or acidic compounds.

Materials:

-

This compound

-

Calibrated pH meter with a glass electrode

-

Automatic titrator or manual burette

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

Deionized water (degassed)

-

Magnetic stirrer and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water. A co-solvent like methanol may be used if aqueous solubility is very low, but the results will yield an apparent pKa (pKa_app_).

-

Initial pH and Titration: Place the solution on a magnetic stirrer, insert the pH electrode, and record the initial pH.

-

Titration with Acid: Begin titrating the solution with the standardized 0.1 M HCl, adding small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.

-

Data Collection: Continue the titration well past the equivalence point (the point of fastest pH change).

-

Data Analysis (Half-Equivalence Method):

-

Plot the collected data as pH versus the volume of titrant added.

-

Identify the equivalence point (V_eq_) from the steepest part of the curve (or by calculating the first derivative, d(pH)/dV).

-

Determine the volume at the half-equivalence point (V_eq_ / 2).

-

The pH of the solution at this half-equivalence point is equal to the pKa of the conjugate acid (pKaH).

-

Structural Characterization by Spectroscopy

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure and purity. For a novel or critical intermediate, obtaining a full set of spectral data is a mandatory step for quality control and regulatory submission.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for elucidating molecular structure. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR maps the carbon backbone. The chemical shifts and coupling constants are highly sensitive to the electronic environment created by the chloro and fluoro substituents.

Protocol Outline:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Expected signals would include a singlet for the methyl (CH₃) group and two doublets in the aromatic region for the pyridine ring protons. The precise chemical shifts will be downfield due to the electron-withdrawing halogens.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Six distinct signals are expected: one for the methyl carbon and five for the pyridine ring carbons. The carbons attached to the halogens (C2 and C3) will show characteristic shifts and potential C-F coupling.

-

2D NMR (Optional but Recommended): Experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be run to unambiguously assign all proton and carbon signals, confirming connectivity.

Mass Spectrometry (MS)

Rationale: MS provides the exact molecular weight of the compound and offers structural information through its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Protocol Outline:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled to a GC or LC system.

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common with GC-MS and will produce characteristic fragments. Electrospray Ionization (ESI), common with LC-MS, is a softer technique that will likely show a strong protonated molecular ion [M+H]⁺.

-

Data Interpretation: The primary peak of interest in an ESI spectrum would be at m/z 146.0171, corresponding to the [C₆H₆ClFN]⁺ ion. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) will be a key diagnostic feature.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, this technique can confirm the presence of the aromatic pyridine ring and C-H, C-Cl, and C-F bonds.

Protocol Outline:

-

Sample Preparation: As the compound is a liquid, the easiest method is to place a single drop between two salt plates (NaCl or KBr) to create a thin film.

-

Analysis: Place the salt plates in the FTIR spectrometer and acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Data Interpretation: Key expected absorption bands include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

~1250-1000 cm⁻¹: C-F stretching vibrations.

-

~800-600 cm⁻¹: C-Cl stretching vibrations.

-

Conclusion

This compound is a strategically important building block whose utility is defined by its precise chemical structure and resulting physicochemical properties. While a complete, publicly available dataset for this compound is limited, this guide provides the authoritative framework and detailed experimental protocols necessary for any research, development, or quality control laboratory to fully characterize this intermediate. By systematically determining the boiling point, solubility profile, pKa, and spectroscopic fingerprint, scientists can confidently integrate this versatile molecule into their synthetic programs, enabling the efficient and predictable development of next-generation pharmaceuticals and agrochemicals.

References

A Spectroscopic Guide to the Structural Elucidation of 2-Chloro-3-fluoro-4-methylpyridine

Abstract

2-Chloro-3-fluoro-4-methylpyridine is a halogenated heterocyclic compound of significant interest as a versatile building block in the synthesis of complex organic molecules for agrochemical and pharmaceutical applications. Unambiguous structural confirmation and purity assessment are paramount in the drug development pipeline. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the comprehensive characterization of this molecule. We delve into the theoretical underpinnings, present detailed experimental protocols, and offer expert interpretation of the resulting spectral data, establishing a benchmark for its analytical validation.

Introduction: The Analytical Imperative

The precise arrangement of substituents on the pyridine ring dictates the molecule's steric and electronic properties, which in turn governs its reactivity and biological activity. For this compound (Molecular Formula: C₆H₅ClFN, Molecular Weight: 145.56 g/mol )[1][2], the interplay between the electron-withdrawing chloro and fluoro groups and the electron-donating methyl group creates a unique spectroscopic fingerprint. This guide serves as a practical manual for researchers, offering a logical framework for acquiring and interpreting the data necessary to confirm the compound's identity and purity with a high degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum reveals two distinct aromatic proton signals and one aliphatic methyl signal. The chemical shifts are heavily influenced by the electronic effects of the substituents. The electronegative chlorine and fluorine atoms deshield adjacent protons, shifting their signals downfield, while the methyl group has a weaker, shielding effect.[3]

Predicted ¹H NMR Spectral Data:

| Signal | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| 1 | H-5 | ~7.9 - 8.1 | Doublet of doublets (dd) | ³J(HH) ≈ 5 Hz, ⁴J(HF) ≈ 2-3 Hz |

| 2 | H-6 | ~7.2 - 7.4 | Doublet (d) | ³J(HH) ≈ 5 Hz |

| 3 | -CH₃ | ~2.3 - 2.5 | Doublet (d) | ⁴J(HF) ≈ 3-4 Hz |

-

Causality of Assignments: The H-6 proton is adjacent to the nitrogen, causing a significant downfield shift. The H-5 proton is coupled to both H-6 (a typical ortho-coupling of ~5 Hz in pyridines) and the fluorine at position 3 (a smaller four-bond coupling, ⁴J(HF)).[4][5] The methyl protons at C-4 exhibit a characteristic four-bond coupling to the fluorine at C-3.[6]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Spectrometer Setup: Use a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition: Acquire a standard 1D proton spectrum using a 90° pulse. Set the spectral width to 0-10 ppm. Use a relaxation delay of 2 seconds and acquire at least 16 scans for a good signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm) as a reference.

Logical Relationship: ¹H-X Coupling The diagram below illustrates the key spin-spin coupling interactions expected in the ¹H NMR spectrum.

Caption: Key J-coupling interactions in this compound.

¹³C NMR Spectroscopy: The Carbon Skeleton and C-F Coupling

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom. The most revealing feature is the splitting of these signals into doublets due to coupling with the fluorine atom (JCF). The magnitude of the C-F coupling constant is dependent on the number of bonds separating the two nuclei and is highly diagnostic.[7]

Predicted ¹³C NMR Spectral Data:

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (¹JCF) in Hz |

|---|---|---|---|

| C-2 | ~155 - 158 | Doublet (d) | ²J(CF) ≈ 15-25 Hz |

| C-3 | ~152 - 155 | Doublet (d) | ¹J(CF) ≈ 230-260 Hz |

| C-4 | ~135 - 138 | Doublet (d) | ²J(CF) ≈ 10-20 Hz |

| C-5 | ~125 - 128 | Doublet (d) | ³J(CF) ≈ 3-5 Hz |

| C-6 | ~148 - 151 | Singlet (or small d) | ⁴J(CF) ≈ 0-2 Hz |

| -CH₃ | ~15 - 18 | Doublet (d) | ³J(CF) ≈ 4-6 Hz |

-

Causality of Assignments: The C-F bond exhibits a very large one-bond coupling (¹JCF), which is the most unambiguous signal to assign.[8] The carbons directly attached to electronegative atoms (N, Cl, F) are found furthest downfield. The magnitudes of two-bond (²JCF) and three-bond (³JCF) couplings provide definitive evidence for the substituent positions.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample and Setup: Use the same sample prepared for ¹H NMR. Tune the probe for ¹³C observation.

-

Acquisition: Acquire a proton-decoupled 1D carbon spectrum. Set the spectral width to 0-180 ppm. A longer relaxation delay (5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.

-

Processing: Process the data similarly to the ¹H spectrum, referencing to the CDCl₃ triplet at 77.16 ppm.

¹⁹F NMR Spectroscopy: The Fluorine Perspective

¹⁹F is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. The spectrum provides direct information about the chemical environment of the fluorine atom.[9]

Predicted ¹⁹F NMR Spectral Data:

| Assignment | Predicted δ (ppm) vs CFCl₃ | Multiplicity | Coupling Constant (J) in Hz |

|---|

| F-3 | ~ -120 to -140 | Doublet of quartets (dq) | ⁴J(FH-5) ≈ 2-3 Hz, ⁴J(FH-Me) ≈ 3-4 Hz |

-

Causality of Assignment: The chemical shift of fluorine on an aromatic ring is sensitive to the other substituents.[10][11] The observed multiplicity arises from coupling to the H-5 proton and the three equivalent protons of the methyl group, each over four bonds. This complex coupling pattern is a powerful confirmation of the C-3 fluorine position relative to the other groups.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of a molecule, providing a rapid method for identifying key functional groups.

Experimental Protocol: ATR-IR Acquisition

-

Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background: Record a background spectrum of the clean, empty ATR crystal.

-

Sample: Place a single drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.

-

Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum is typically displayed in terms of transmittance versus wavenumber.

Caption: Workflow for acquiring an Attenuated Total Reflectance (ATR) IR spectrum.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium-Weak | Aliphatic C-H Stretch (-CH₃) |

| 1600 - 1550 | Strong | C=C / C=N Ring Stretching |

| 1480 - 1440 | Strong | C=C / C=N Ring Stretching |

| 1250 - 1150 | Strong | C-F Stretch |

| 850 - 750 | Strong | C-Cl Stretch |

| 880 - 800 | Strong | C-H Out-of-plane Bending |

-

Expert Insight: The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands unique to this specific substitution pattern. The C-F and C-Cl stretching bands are particularly important for confirming the presence of the halogens.[12][13]

Mass Spectrometry (MS): Determining Mass and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Key Features of the Mass Spectrum:

-

Molecular Ion (M⁺): The spectrum will show a molecular ion peak at m/z 145. Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), a prominent M+2 peak will appear at m/z 147 with approximately one-third the intensity of the M⁺ peak. This isotopic signature is definitive proof of the presence of one chlorine atom.[14]

-

Fragmentation: The primary fragmentation pathways involve the loss of stable radicals or neutral molecules.

Predicted Major Fragments:

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 147 | ~32% | [C₆H₅³⁷ClFN]⁺ (M+2) |

| 145 | 100% | [C₆H₅³⁵ClFN]⁺ (M⁺) |

| 130 | High | [M - CH₃]⁺ |

| 110 | Medium | [M - Cl]⁺ |

| 95 | Medium | [M - Cl - CH₃]⁺ |

Proposed Fragmentation Pathway

Caption: Plausible EI-MS fragmentation pathway for this compound.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework and pinpoint the substituent locations through characteristic C-F and H-F coupling constants. ¹⁹F NMR provides a direct and sensitive confirmation of the fluorine's chemical environment. IR spectroscopy rapidly verifies the presence of key functional groups, while mass spectrometry confirms the molecular weight and the presence of a single chlorine atom through its distinct isotopic pattern. Together, these methods provide a robust and self-validating analytical package essential for any researcher working with this important chemical intermediate.

References

-

SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Wiley. Retrieved from [Link]

-

SpectraBase. (n.d.). 13C NMR of 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Wiley. Retrieved from [Link]

-

SpectraBase. (n.d.). FTIR of 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Wiley. Retrieved from [Link]

-

Castellano, S., & Sun, C. (1966). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 44(11), 4341-4344. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

-

International Journal of Research in Engineering and Science (IJRES). (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-methylpyridine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-4-trifluoromethylpyridine - Optional[19F NMR]. Wiley. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methylpyridine. Retrieved from [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

-

Process NMR Associates. (n.d.). 19Fluorine NMR. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-chloro-. NIST WebBook. Retrieved from [Link]

-

Alkali Metals. (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from [Link]

-

Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

-

ResearchGate. (2014). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluoro-3-methylpyridine. Retrieved from [Link]

-

UC Irvine. (n.d.). 1H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. Department of Chemistry. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. chem.uci.edu [chem.uci.edu]

- 6. 2-Fluoro-4-methylpyridine 98 461-87-0 [sigmaaldrich.com]

- 7. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 2-Fluoro-3-methylpyridine(2369-18-8) 13C NMR [m.chemicalbook.com]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Pyridine, 2-chloro- [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]

An In-Depth Technical Guide to 2-Chloro-3-fluoro-4-methylpyridine (CAS No. 881891-82-3): A Cornerstone Intermediate in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-3-fluoro-4-methylpyridine, identified by CAS number 881891-82-3, is a halogenated pyridine derivative that has emerged as a critical structural motif and versatile intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern imparts specific reactivity, enabling its use as a foundational building block in the development of novel therapeutic agents, particularly in the realm of neurodegenerative diseases. This guide provides a comprehensive technical overview of its chemical characteristics, synthesis, and its pivotal role in the creation of potent bioactive compounds, with a special focus on its application in the development of Sterile Alpha and TIR Motif Containing 1 (SARM1) inhibitors for the treatment of neurological disorders.

Physicochemical Properties and Structural Characterization

This compound is a substituted pyridine with the molecular formula C₆H₅ClFN and a molecular weight of 145.56 g/mol .[1] The strategic placement of a chlorine atom at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 4-position of the pyridine ring are key to its chemical utility.

| Property | Value |

| CAS Number | 881891-82-3 |

| Molecular Formula | C₆H₅ClFN |

| Molecular Weight | 145.56 g/mol |

| Appearance | Varies from a colorless to light yellow or brown liquid/powder. |

| Purity | Typically >97% |

The presence of the electronegative chlorine and fluorine atoms significantly influences the electronic distribution within the pyridine ring, making it susceptible to a variety of chemical transformations.

Synthesis and Chemical Reactivity

While specific, detailed industrial synthesis protocols for this compound are often proprietary, its synthesis can be conceptualized through established methods for halogenated pyridines. One plausible synthetic route involves a multi-step process starting from a readily available pyridine derivative, followed by sequential halogenation and functional group manipulation. A patent for the preparation of the related compound, 2-chloro-3-fluoropyridine, describes a process involving the diazotization of 2-chloro-3-aminopyridine followed by fluorination.[2] This suggests that a similar strategy, potentially starting from a 4-methyl-substituted aminopyridine, could be employed.

The reactivity of this compound is dominated by the lability of the chlorine atom at the 2-position, which is activated towards nucleophilic aromatic substitution. This allows for the introduction of a wide range of functional groups. Furthermore, the pyridine ring can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds to construct more complex molecular architectures.[3]

Application in the Development of SARM1 Inhibitors for Neurodegenerative Diseases

A significant application of this compound and its close derivatives is in the development of inhibitors for Sterile Alpha and TIR Motif Containing 1 (SARM1), a key protein involved in the process of axonal degeneration.[4] Axonal degeneration is a common pathological feature in a wide range of neurodegenerative diseases, including peripheral neuropathy, Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[1][5]

The SARM1 Signaling Pathway in Axon Degeneration

SARM1 is a multidomain protein that, under normal conditions, is kept in an inactive state.[6] Upon neuronal injury or in certain disease states, SARM1 is activated, leading to the rapid depletion of nicotinamide adenine dinucleotide (NAD+), an essential molecule for cellular metabolism.[7] This NAD+ depletion triggers a cascade of events culminating in the self-destruction of the axon.[4] The SARM1-mediated axon degeneration pathway is a critical target for therapeutic intervention aimed at preserving neuronal connectivity and function.[8]

Sources

- 1. alsnewstoday.com [alsnewstoday.com]

- 2. biorxiv.org [biorxiv.org]

- 3. rupress.org [rupress.org]

- 4. US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents [patents.google.com]

- 5. What are SARM1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. The SARM1 axon degeneration pathway: control of the NAD+ metabolome regulates axon survival in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-3-fluoro-4-methylpyridine: A Key Intermediate in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-fluoro-4-methylpyridine (CAS No. 881891-82-3), a halogenated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, characteristic reactivity, and its pivotal role as a versatile building block in advanced organic synthesis. By synthesizing technical data with mechanistic insights, this guide serves as a critical resource for researchers engaged in the design and development of novel molecular entities.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of a pyridine scaffold is a well-established strategy in medicinal chemistry and agrochemical design, owing to the ring system's ability to engage in hydrogen bonding and its metabolic stability. The further introduction of halogen atoms, particularly fluorine and chlorine, imparts unique electronic properties that can profoundly influence a molecule's reactivity, lipophilicity, and metabolic fate. This compound emerges as a strategically important intermediate, offering multiple points for synthetic diversification. Its structure, featuring a chlorofluorinated methylpyridine core, presents a unique reactivity profile, making it a valuable precursor for a wide range of complex chemical transformations.[1] This guide will elucidate the core characteristics of this compound, providing the foundational knowledge necessary for its effective application in research and development.

Physicochemical and Structural Data

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below, providing essential data for reaction planning and safety assessments.

Key Identifiers and Properties

A compilation of the core identifiers and physical properties for this compound is presented in Table 1. This data is essential for both logistical and experimental considerations, from procurement to reaction setup.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Chloro-3-fluoro-4-picoline | [2] |

| CAS Number | 881891-82-3 | [2][3] |

| Molecular Formula | C₆H₅ClFN | [2][3] |

| Molecular Weight | 145.56 g/mol | [2][3] |

| Appearance | Clear, colorless to light yellow liquid | [2] |

| Purity | ≥97% | [1] |

| Predicted Boiling Point | 186.4 ± 35.0 °C at 760 mmHg | [4] |

| Storage Conditions | 2-8°C, under inert atmosphere | [5] |

Structural Representation

The structural formula and key molecular descriptors provide insight into the compound's chemical nature and potential reactivity.

-

SMILES Code: CC1=C(F)C(Cl)=NC=C1[5]

-

InChI Key: N/A

The arrangement of a chloro group at the 2-position, a fluoro group at the 3-position, and a methyl group at the 4-position of the pyridine ring creates a distinct electronic and steric environment that dictates its chemical behavior.

Synthesis and Manufacturing

While specific, publicly documented industrial synthesis routes for this compound are proprietary, its structure suggests a multi-step synthesis common for polysubstituted pyridines. A plausible conceptual pathway involves the construction of a substituted pyridine ring followed by targeted halogenation steps. The synthesis of related fluoropyridine compounds often involves diazotization of an aminopyridine precursor in the presence of a fluoride source (an improved Balz-Schiemann reaction) or halogen exchange reactions.[6]

The diagram below illustrates a generalized, conceptual workflow for producing such a halogenated pyridine derivative.

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its halogen substituents. The chlorine atom at the 2-position, activated by the ring nitrogen, is a prime site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The fluorine atom at the 3-position is significantly less labile under these conditions, typically requiring more forcing conditions for displacement. This reactivity differential allows for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 2-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.

Causality Behind Experimental Choices: In a typical Suzuki coupling, a palladium(0) catalyst is essential. The choice of ligand (e.g., phosphine-based ligands like SPhos or XPhos) is critical; electron-rich and bulky ligands can accelerate the rate-limiting oxidative addition step, particularly with a relatively less reactive C-Cl bond compared to C-Br or C-I bonds. The base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid partner for the transmetalation step. A mixed solvent system, often containing water, is typically used to ensure solubility of both the organic and inorganic reagents.

Self-Validating Protocol: Generic Suzuki Coupling The following protocol, based on established methodologies for related 2-chloropyridines, provides a robust starting point for experimentation.[7]

-

Inert Atmosphere: To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

-

Reagent Addition: Add this compound (1.0 equiv.) and the desired arylboronic acid (1.2 equiv.).

-

Solvent Addition: Seal the vessel, evacuate, and backfill with an inert gas (e.g., Argon). Add degassed solvents (e.g., Toluene/H₂O mixture) via syringe.

-

Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring. Monitor reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried, concentrated, and purified, typically by flash column chromatography.

Caption: Logical relationship in a Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly at the 2- and 6-positions, facilitates nucleophilic aromatic substitution. The chlorine atom at the C2 position serves as an effective leaving group, allowing for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols.

Mechanistic Insight: The SNAr reaction on a pyridine ring proceeds via a two-step addition-elimination mechanism.[8] The nucleophile attacks the carbon bearing the leaving group, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride leaving group. The rate of this reaction is enhanced by the electron-withdrawing effect of the ring nitrogen.

Self-Validating Protocol: Generic Amination Reaction

-

Setup: In a sealed reaction vessel, dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as DMF or DMSO.

-

Reagent Addition: Add the desired amine nucleophile (1.2-2.0 equiv.) and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) if the amine is used as its salt.

-

Reaction: Heat the mixture. The required temperature can vary significantly (from room temperature to >100 °C) depending on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling, quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved via column chromatography.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its application as a key building block for synthesizing biologically active molecules. Its derivatives are explored in various therapeutic areas and for crop protection.

-

Pharmaceutical Development: This intermediate is particularly valuable in the synthesis of compounds targeting the central nervous system (CNS).[2] The pyridine core is a common feature in many CNS-active drugs, and the specific substitution pattern of this molecule allows for the generation of libraries of novel compounds for screening.

-

Agrochemicals: In the agrochemical sector, it is used in the development of next-generation herbicides and fungicides.[2] The introduction of fluorine atoms into agrochemicals is a known strategy for increasing metabolic stability and enhancing biological efficacy.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. All protocols must be conducted with a thorough understanding of the reagent's hazards.

-

Hazard Identification: this compound is classified as an irritant.

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be performed in a well-ventilated fume hood.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place at 2-8°C under an inert atmosphere to prevent degradation.[5]

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance is derived from its unique structural and electronic properties. The differential reactivity of its halogen substituents provides a versatile platform for selective functionalization through well-established synthetic methodologies like Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution. This guide has provided a foundational understanding of its properties, reactivity, and applications, equipping researchers and drug development professionals with the necessary knowledge to effectively and safely leverage this compound in the pursuit of novel chemical entities.

References

-

2a biotech. (n.d.). This compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Organic Synthesis with this compound. Retrieved from [Link]

-

Qingdao Beluga Import and Export Co., LTD. (n.d.). This compound cas:881891-82-3. Retrieved from [Link]

-

Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

- Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.

-

BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]

-

SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

-

AOBChem USA. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

Google Patents. (n.d.). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - European Patent Office - EP 1064265 B1. Retrieved from [Link]

-

Stevens, E. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. Retrieved from [Link]

Sources

- 1. CAS 881891-82-3 | 3H32-7-7K | MDL MFCD04112510 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. This compound | 881891-82-3 | Benchchem [benchchem.com]

- 5. 881891-82-3|this compound|BLD Pharm [bldpharm.com]

- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. criver.com [criver.com]

- 9. aobchem.com [aobchem.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-3-fluoro-4-methylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Chloro-3-fluoro-4-methylpyridine is a substituted pyridine derivative with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] Understanding its solubility in various organic solvents is a critical first step in reaction design, purification, and formulation development. This guide addresses the current information gap regarding the specific solubility data for this compound. It provides a comprehensive framework for researchers to experimentally determine its solubility, interpret the results based on physicochemical principles, and safely handle the compound in a laboratory setting.

Introduction: The Significance of Solubility in Synthesis and Development

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a given solvent system. For a versatile intermediate like this compound, this parameter is of paramount importance.[3] In organic synthesis, achieving a homogeneous solution is often essential for efficient reaction kinetics. In drug development, solubility directly impacts bioavailability and the choice of formulation strategies.

A thorough literature search reveals a lack of specific, quantitative solubility data for this compound. This guide, therefore, serves as a practical manual for researchers, outlining the theoretical considerations and experimental protocols necessary to elucidate the solubility profile of this compound.

Physicochemical Properties of this compound

To predict and understand the solubility of this compound, we must first consider its molecular structure and resulting properties.

-

Molecular Formula: C₆H₅ClFN[4]

-

Molecular Weight: 145.56 g/mol [4]

-

Structure: A pyridine ring substituted with a chloro group, a fluoro group, and a methyl group.

-

Polarity: The presence of electronegative chlorine and fluorine atoms, along with the nitrogen in the pyridine ring, creates a polar molecule. The dipole moment will influence its interaction with polar solvents.

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. However, the compound lacks a hydrogen bond donor.

-

"Like Dissolves Like": The general principle of "like dissolves like" suggests that this compound will exhibit greater solubility in polar solvents compared to nonpolar solvents.[5]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following is a detailed workflow for determining the solubility of this compound.

Materials and Equipment

-

This compound (purity ≥ 98%)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow Diagram

Caption: Experimental workflow for the quantitative determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

For each selected organic solvent, add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial.

-

Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

-

-

Sample Analysis:

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a suitable mobile phase for HPLC analysis.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the HPLC peak area against the concentration of the standards.

-

Analyze the diluted sample from the saturated solution and determine its concentration using the calibration curve.

-

Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or mol/L).

-

Theoretical Framework for Solubility

The solubility of this compound in a given solvent is governed by the intermolecular forces between the solute and solvent molecules.

Intermolecular Interactions

Caption: Expected intermolecular interactions and resulting solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the nitrogen atom of the pyridine ring and also have strong dipole-dipole interactions. High solubility is expected.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have significant dipole moments that can interact with the polar regions of this compound. Good solubility is anticipated.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The primary intermolecular forces with these solvents are weak van der Waals forces. Consequently, low solubility is predicted.[5]

Recommended Solvents for Solubility Screening

The following table provides a list of common organic solvents with varying polarities that are suitable for an initial solubility screening of this compound.

| Solvent | Class | Polarity Index |

| Hexane | Nonpolar | 0.1 |

| Toluene | Nonpolar | 2.4 |

| Dichloromethane | Polar Aprotic | 3.1 |

| Ethyl Acetate | Polar Aprotic | 4.4 |

| Acetone | Polar Aprotic | 5.1 |

| Ethanol | Polar Protic | 5.2 |

| Methanol | Polar Protic | 6.6 |

| Water | Polar Protic | 10.2 |

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While specific toxicological data for this compound is limited[6], information from safety data sheets for closely related compounds provides guidance.[7][8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[9]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Inhalation: Avoid breathing dust, fumes, or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]

Conclusion

This technical guide provides a comprehensive framework for researchers and drug development professionals to approach the solubility of this compound. While quantitative data is not yet publicly available, a combination of theoretical understanding and a robust experimental protocol, as outlined here, will enable the generation of the necessary data for successful process development and formulation. The principles and methodologies described are broadly applicable for characterizing the solubility of other novel chemical entities.

References

- Vertex AI Search. (n.d.). Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. Retrieved January 2, 2026.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- (n.d.).

- (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- (2023, August 31). Solubility of Organic Compounds.

- Fisher Scientific. (2011, June 14).

- Fisher Scientific. (2011, June 27).

- Sigma-Aldrich. (2024, September 8).

- ChemicalBook. (2025, July 19).

- Labscoop. (n.d.). 2-Chloro-5-fluoro-3-methylpyridine, 5G.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with this compound.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 881891-82-3.

- ChemicalBook. (n.d.). 2-chloro-4-fluoro-3-methylpyridine | 1227496-67-4.

- Chem-Impex. (n.d.). 2-Fluoro-3-methylpyridine.

- Sigma-Aldrich. (n.d.). 2-Chloro-3-fluoropyridine-4-carboxylic acid 97 628691-93-0.

- Sigma-Aldrich. (n.d.). This compound.

- BLD Pharm. (n.d.). 881891-82-3|this compound.

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Sigma-Aldrich. (n.d.). 2-Fluoro-4-methylpyridine 98 461-87-0.

- BLD Pharm. (n.d.). 1227496-67-4|2-Chloro-4-fluoro-3-methylpyridine.

- Sigma-Aldrich. (n.d.). 2-Chloro-4-methylpyridine 98 3678-62-4.

- Acros Pharmatech. (n.d.). This compound.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. chem.ws [chem.ws]

- 6. 2-CHLORO-3-FLUORO-4-FORMYLPYRIDINE - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-Chloro-5-fluoro-3-methylpyridine, 5G | Labscoop [labscoop.com]

Introduction: The Critical Role of a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-3-fluoro-4-methylpyridine

This compound is a highly functionalized heterocyclic compound that has emerged as a valuable intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern—featuring a chloro group for nucleophilic substitution, a fluoro group for modulating electronic properties and metabolic stability, and a methyl group—offers a rich platform for synthetic diversification.[2][3] The successful incorporation of this building block into drug discovery and development pipelines is fundamentally dependent on its purity and integrity. Therefore, a comprehensive understanding of its chemical stability, potential degradation pathways, and optimal storage conditions is not merely a matter of good laboratory practice but a prerequisite for reproducible, high-fidelity research and manufacturing.

This guide provides an in-depth analysis of the factors governing the stability of this compound. We will explore its intrinsic chemical properties, identify key environmental stressors that can lead to degradation, and establish field-proven protocols for its proper storage, handling, and stability assessment. The insights presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the long-term viability and reliability of this critical synthetic intermediate.

Physicochemical Characteristics

A foundational understanding of a compound's physical and chemical properties is essential for predicting its behavior and stability. This compound is a substituted pyridine, and its properties are a composite of the aromatic pyridine core and its functional groups.

| Property | Value | Source |

| Chemical Formula | C₆H₅ClFN | [4] |

| Molecular Weight | 145.56 g/mol | [4] |

| CAS Number | 881891-82-3 | [4] |

| Appearance | Typically a solid, such as a white to off-white powder or lump. | [5] |

| Reactivity Profile | The pyridine ring is relatively stable due to its aromaticity, but the halogen substituents create sites for potential nucleophilic substitution. | [3][6] |

Core Stability Profile and Potential Degradation Pathways

The stability of this compound is governed by the interplay of its aromatic core and the attached functional groups. While the pyridine ring itself confers a degree of stability, the chloro, fluoro, and methyl groups introduce specific vulnerabilities.

Inherent Stability Factors

The pyridine ring is an electron-deficient aromatic system, which generally makes it resistant to electrophilic attack but susceptible to nucleophilic substitution, especially with activating groups.[3] The presence of electron-withdrawing halogen atoms (chlorine and fluorine) further deactivates the ring towards electrophiles but makes the carbon atoms to which they are attached prime targets for nucleophiles.

Key Degradation Mechanisms

Several environmental and chemical factors can compromise the integrity of the compound.

-

Hydrolysis: The C-Cl bond is the most probable site for hydrolysis. In the presence of water or moisture, particularly under neutral to alkaline conditions, the chlorine atom can be displaced by a hydroxyl group.[6] This process converts the starting material into the corresponding pyridin-2-ol derivative, fundamentally altering its chemical identity and reactivity.

-

Oxidation: While the pyridine ring is generally stable against oxidation, strong oxidizing agents can lead to degradation.[7][8] Atmospheric oxygen typically poses a lower risk but can become a factor over long-term storage, potentially being exacerbated by light or trace metal impurities. The methyl group can also be a site of oxidation.

-

Photodecomposition: Many aromatic and halogenated compounds are sensitive to light, particularly in the UV spectrum. Energy absorbed from light can promote bond cleavage or trigger reactions with atmospheric oxygen, leading to the formation of colored degradation products and a loss of purity.[6][9]

-

Thermal Decomposition: Exposure to high temperatures can cause the molecule to decompose, leading to the release of hazardous and corrosive gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[10]

The following diagram illustrates the primary degradation pathways that should be considered.

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the degradation risks outlined above, a multi-faceted approach to storage and handling is imperative. The following protocols are based on a synthesis of safety data sheets for halogenated pyridines and established best practices for handling sensitive chemical intermediates.

| Parameter | Recommendation | Rationale and Causality |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | Lower temperatures significantly reduce the rate of chemical degradation reactions, including hydrolysis and potential dimerization or polymerization.[2][9] |

| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). | An inert atmosphere displaces atmospheric moisture and oxygen, directly inhibiting the primary degradation pathways of hydrolysis and oxidation.[6] |

| Container | Use chemically resistant containers, such as amber glass bottles with tight-fitting, non-reactive caps. | Amber glass blocks UV light, preventing photodecomposition.[6][9] A tight seal is crucial to maintain the inert atmosphere and prevent moisture ingress.[9][10][11] |

| Light Exposure | Protect from all sources of light. Store in the dark or in light-blocking containers. | Prevents the initiation of photolytic degradation pathways that can lead to complex impurity profiles.[6][9] |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | These substances can react vigorously with and rapidly degrade the compound.[8][10] Strong bases, in particular, will accelerate the hydrolysis of the C-Cl bond. |

| Handling | Handle only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. | Minimizes inhalation exposure and prevents direct contact with skin and eyes. Halogenated pyridines can be irritants.[10][11][12] |

Experimental Workflow: Stability Assessment via Forced Degradation

For drug development professionals, conducting a forced degradation (or stress testing) study is a critical step. This process provides invaluable insights into the intrinsic stability of the molecule and helps in the development of a stability-indicating analytical method.

Objective

To identify the likely degradation products of this compound under a variety of stress conditions, thereby elucidating its degradation pathways and facilitating the development of a robust analytical method for stability monitoring.

Methodology

The core of the study involves exposing solutions of the compound to harsh chemical and physical conditions. A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is used to analyze the stressed samples.

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol

-

Preparation of Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water).

-

Application of Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.[7]

-

Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat the sample (e.g., at 60-80°C).

-

Basic Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature or heat gently.

-

Oxidative Degradation: Treat the solution with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.

-

Thermal Degradation: Expose a solution to elevated temperatures (e.g., 60-100°C) in the dark to isolate thermal effects from photolytic ones.

-

Photolytic Degradation: Expose a solution to a controlled source of UV and visible light. Run a dark control sample in parallel to differentiate between light-induced and thermal degradation.

-

-

Sample Analysis: At predetermined time points, withdraw aliquots from each stressed sample. If necessary, neutralize the acidic and basic samples before injection to protect the HPLC column.

-

Chromatographic Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method, typically with a C18 column and a gradient mobile phase. Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to aid in the identification of degradation products.

-

Data Interpretation: Calculate the percentage of degradation of the parent compound. Identify and, if possible, quantify the major degradation products. The goal is to achieve sufficient degradation (e.g., 5-20%) to observe the degradants without completely consuming the parent peak.

Conclusion

This compound is a robust and versatile synthetic intermediate, but its stability is not absolute. Its primary vulnerabilities lie in its susceptibility to hydrolysis at the C-Cl bond and a general sensitivity to light and strong chemical reagents. By adhering to the stringent storage and handling protocols detailed in this guide—namely, storage in a cool, dark, dry, and inert environment—researchers can effectively preserve its chemical integrity. Furthermore, the application of systematic stability studies, such as forced degradation, empowers scientists to anticipate potential issues, develop reliable analytical methods, and ensure the quality and consistency required for successful drug discovery and development outcomes.

References

-

Balzani, V. et al. The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life. [Link]

-

Geshem. Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. Geshem. [Link]

-

Chemsrc. 2-Fluoro-4-methylpyridine | CAS#:461-87-0. Chemsrc. [Link]

-

Washington State University. Standard Operating Procedure for Pyridine. Washington State University. [Link]

-

Sciencemadness Wiki. Safe handling and storage of chemicals. Sciencemadness Wiki. [Link]

-

ResearchGate. Stability Analysis of Pyridine Complexes with Homo‐ and Heterometallic (Cu, Ag, Au) Dimers: A Perspective From SAPT. ResearchGate. [Link]

-

ChemRxiv. Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. [Link]

-

University of Colorado Colorado Springs. Handling and Storage of Hazardous Materials. UCCS. [Link]

-

Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

-

Abdellatif, K. et al. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]

-

Arora, P. K., & Jain, R. K. Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Applied and Environmental Microbiology. [Link]

-

PubMed. Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. PubMed. [Link]

-

PubMed. Pathway for degradation of 2-chloro-4-nitrophenol in Arthrobacter sp. SJCon. PubMed. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2-Chloro-5-fluoro-3-methylpyridine, 5G | Labscoop [labscoop.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

A Theoretical Chemist's Guide to 2-Chloro-3-fluoro-4-methylpyridine: Structure, Spectroscopy, and Reactivity

Introduction: The Significance of a Substituted Pyridine

2-Chloro-3-fluoro-4-methylpyridine is a halogenated heterocyclic organic compound that serves as a valuable building block in modern organic synthesis.[1][2] Its unique substitution pattern—featuring an electron-withdrawing chlorine atom, a highly electronegative fluorine atom, and an electron-donating methyl group on the pyridine ring—creates a molecule with nuanced electronic properties and reactivity. These characteristics make it an important intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2]

Theoretical and computational studies are essential for deeply understanding the structure-property relationships of such molecules.[3][4] By employing quantum chemical calculations, researchers can predict and rationalize the molecule's geometry, spectroscopic signatures, and chemical behavior, thereby accelerating the design of new synthetic routes and functional materials.[4] This guide provides a comprehensive overview of the theoretical methodologies used to study substituted pyridines and outlines a systematic approach for the in-depth computational analysis of this compound.

Part 1: The Computational Toolkit: Methodologies for Theoretical Analysis

The foundation of a robust theoretical study lies in the selection of appropriate computational methods. Density Functional Theory (DFT) has proven to be a powerful and accurate tool for investigating the electronic structure and properties of pyridine derivatives.[4][5]

Geometry Optimization and Electronic Structure Calculations

A typical and effective approach involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[6] For enhanced accuracy, especially in capturing non-covalent interactions, the M06-2X functional is also a suitable choice.[7] These functionals are commonly paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good balance between computational cost and accuracy for molecules of this size.[6][7]

The initial step in any theoretical analysis is to determine the molecule's most stable three-dimensional conformation through geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.

Spectroscopic Predictions

Vibrational Spectroscopy (FT-IR and FT-Raman): Once the geometry is optimized, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the different modes of vibration within the molecule and can be correlated with experimental FT-IR and FT-Raman spectra.[6][8] It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other method-inherent approximations.[8]

NMR Spectroscopy (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts.[5][6] These theoretical chemical shifts for ¹H and ¹³C nuclei can be directly compared to experimental NMR data, aiding in the assignment of spectral peaks.[5][8]

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions of the molecule.[7] This method provides information about the absorption wavelengths and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum.

The following diagram illustrates a typical workflow for the theoretical analysis of this compound.

Sources

- 1. alkalimetals.com [alkalimetals.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

An In-depth Technical Guide to the Electronic Properties of 2-Chloro-3-fluoro-4-methylpyridine: A Keystone for Advanced Drug Design

Abstract

2-Chloro-3-fluoro-4-methylpyridine is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its unique substitution pattern, featuring both electron-withdrawing halogen atoms and an electron-donating methyl group, imparts a nuanced electronic character that dictates its reactivity and intermolecular interactions. This guide provides a comprehensive analysis of the core electronic properties of this compound, offering a theoretical framework and practical methodologies for researchers in drug development. We will delve into the molecule's structural and electronic landscape, exploring its dipole moment, molecular orbitals, and electrostatic potential. Furthermore, this document outlines detailed protocols for both computational and experimental characterization, empowering scientists to harness the full potential of this versatile synthetic intermediate.

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[2] When combined with a pyridine scaffold, a privileged structure in numerous bioactive molecules, the resulting fluorinated pyridines offer a powerful platform for drug discovery. This compound stands out due to its specific arrangement of substituents, which allows for selective chemical modifications and fine-tuning of its physicochemical properties.[1] Understanding the electronic underpinnings of this molecule is paramount for predicting its behavior in complex biological systems and for designing rational synthetic pathways.